molecular formula C13H15N5O2 B4530415 [4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone

[4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone

Cat. No.: B4530415
M. Wt: 273.29 g/mol
InChI Key: SGRHMGLXNAGDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone: is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a morpholine ring attached to a phenyl group substituted with a methyltetrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment to the Phenyl Group: The synthesized tetrazole is then attached to a phenyl ring through a substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then attached to the phenyl-tetrazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyltetrazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidized derivatives of the methyltetrazole moiety.

    Reduction: Reduced forms of the morpholine ring.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving tetrazole and morpholine derivatives.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biochemical pathways.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The tetrazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

  • 2-Cyano-N-[4-(2-methyltetrazol-5-yl)phenyl]acetamide
  • N-[4-(2-Methyltetrazol-5-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

Comparison:

  • Unique Structure: [4-(2-Methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone has a unique combination of a morpholine ring and a methyltetrazole moiety, which is not commonly found in similar compounds.
  • Versatility: Its structure allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds.

Properties

IUPAC Name

[4-(2-methyltetrazol-5-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-17-15-12(14-16-17)10-2-4-11(5-3-10)13(19)18-6-8-20-9-7-18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRHMGLXNAGDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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